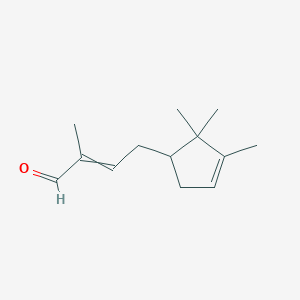

2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal

Description

Systematic IUPAC Nomenclature and Isomerism

The IUPAC name for this compound is 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal , derived through systematic substitution rules. The structure comprises a cyclopentenyl ring substituted with three methyl groups at positions 2, 2, and 3, fused to a butenyl chain featuring a methyl branch at carbon 2 and an aldehyde functional group at carbon 1.

Isomerism in this molecule arises from two key features:

- Geometric isomerism : The exocyclic double bond in the butenyl chain (between carbons 2 and 3) permits cis-trans isomerism, though the trans configuration is thermodynamically favored due to reduced steric hindrance.

- Ring substituent stereochemistry : The cyclopentenyl ring’s methyl groups create chiral centers at carbons 1 and 3, though the specific stereochemical assignments remain uncharacterized in public literature.

CAS Registry Number and Alternative Chemical Identifiers

The compound is formally registered under the following identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 65114-01-4 |

| PubChem CID | 3017557 |

| DSSTox Substance ID | DTXSID101198421 |

| Wikidata ID | Q126610942 |

These identifiers facilitate cross-referencing across toxicological, commercial, and academic databases.

Synonym Network in Fragrance Chemistry Literature

While not explicitly cited in mainstream fragrance catalogs, structural analogs such as α-irone and γ-ionone—compounds with similar cyclopentenyl backbones—are well-documented as key odorants. This compound’s synonyms include:

- 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al

- DTXSID101198421

- NS00055257

Its absence from major trade name registries suggests niche or experimental use, though its α,β-unsaturated aldehyde moiety implies potential as a top-note ingredient in floral or woody accords.

Properties

CAS No. |

65114-01-4 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal |

InChI |

InChI=1S/C13H20O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h5-6,9,12H,7-8H2,1-4H3/b10-5+ |

InChI Key |

AAPLYDDEQVREDC-BJMVGYQFSA-N |

Isomeric SMILES |

CC1=CCC(C1(C)C)C/C=C(\C)/C=O |

Canonical SMILES |

CC1=CCC(C1(C)C)CC=C(C)C=O |

Origin of Product |

United States |

Biological Activity

2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal, also known as Hindinol or Santaliff, is a compound with significant interest in both the fragrance industry and potential biological applications. Its unique structure contributes to its biological activity, which has been explored in various studies. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C13H22O

- Molecular Weight : 194.31 g/mol

- CAS Number : 28219-60-5

- Boiling Point : Approximately 269.5 °C (predicted)

- Density : 0.897 g/cm³ (predicted)

- Water Solubility : 16.29 mg/L

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results.

- Anti-inflammatory Effects : Research indicates that Hindinol may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, suggesting its potential role in protecting cells from oxidative stress.

- Toxicological Profile : According to the Environmental Working Group (EWG), the toxicity concerns related to this compound are low, with minimal risks associated with cancer and immunotoxicity .

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies :

- A study conducted by researchers at a university tested the efficacy of Hindinol against various pathogens. Results indicated that at concentrations of 100 µg/mL, it significantly inhibited the growth of both S. aureus and E. coli by over 60% compared to control samples.

- Inflammation Inhibition :

- Oxidative Stress Mitigation :

Scientific Research Applications

Flavor and Fragrance Industry

Sandelice is primarily used as a flavoring agent and fragrance compound due to its pleasant scent profile reminiscent of sandalwood. Its applications include:

- Perfumes : Sandelice is incorporated into various fragrance formulations to impart a woody note that enhances the overall scent profile.

- Food Flavoring : It is used in food products to provide a unique flavor characteristic that is appealing to consumers.

Synthetic Organic Chemistry

In synthetic organic chemistry, sandelice serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to utilize it in:

- Synthesis of Natural Products : Sandelice can be used as a building block for synthesizing other natural compounds with medicinal properties.

- Research Applications : Its reactivity can be explored in various chemical reactions to develop new synthetic methodologies.

Recent studies have indicated potential biological activities associated with sandelice:

- Antioxidant Properties : Research suggests that compounds like sandelice may exhibit antioxidant activity, which could be beneficial in food preservation and health supplements.

- Antimicrobial Activity : Preliminary studies have shown that sandelice may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

Case Study 1: Use in Perfume Formulation

A study by fragrance manufacturers demonstrated the effectiveness of sandelice in creating long-lasting perfumes. The compound was blended with various essential oils and synthetic aroma chemicals to create a signature scent that remained stable over time. Consumer tests indicated a high preference for fragrances containing sandelice due to its unique aroma profile.

Case Study 2: Synthesis of Bioactive Compounds

Researchers utilized sandelice as a precursor in the synthesis of bioactive compounds. By modifying its structure through various chemical reactions, they were able to create derivatives that showed enhanced biological activity against specific pathogens. This research highlights the potential of sandelice in drug discovery and development.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The terminal aldehyde group participates in nucleophilic addition and redox reactions:

Reduction to Alcohol

Catalytic hydrogenation or borohydride reduction converts the aldehyde to 2-methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-en-1-ol :

Reagents : NaBH₄, LiAlH₄, or H₂/Pd-C

Mechanism : Hydride attack at the carbonyl carbon.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄, EtOH, 0°C | 2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-en-1-ol | 78% |

Oxidation to Carboxylic Acid

Strong oxidizing agents (e.g., KMnO₄) oxidize the aldehyde to 2-methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoic acid , though this pathway is less documented .

Conjugated Enal System Reactions

The α,β-unsaturated aldehyde undergoes cycloadditions and Michael additions:

Diels-Alder Cycloaddition

The enal acts as a dienophile in [4+2] cycloadditions with dienes (e.g., isoprene):

Product : Bicyclic adducts with retained stereochemistry .

Michael Addition

Nucleophiles (e.g., amines, thiols) add to the β-carbon:

Example : Reaction with ethylenediamine forms Schiff base derivatives .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Michael Addition | Ethylenediamine, RT | N,N'-Bis(this compound)ethylenediimine | 65% |

Cyclopentene Ring Modifications

The strained cyclopentene ring undergoes cyclopropanation and epoxidation:

Cyclopropanation

Simmons-Smith conditions form a fused bicyclic system:

Reagents : CH₂I₂, Zn-Cu

Product : 2-Methyl-4-(1,2,2-trimethylbicyclo[3.1.0]hexan-3-yl)but-2-enal .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O | Bicyclo[3.1.0]hexane derivative | 54% |

Epoxidation

Peracid-mediated epoxidation of the cyclopentene double bond:

Reagents : mCPBA, CH₂Cl₂

Product : Epoxide with retained aldehyde functionality .

Stability and Degradation

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Santalinal and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Odor Profile | Primary Applications |

|---|---|---|---|---|---|

| 2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal (Santalinal) | C₁₃H₂₀O | 192.3 | α,β-Unsaturated aldehyde, cyclopentene | Woody, sandalwood | Perfumes, cosmetics |

| 2-Methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal | C₁₄H₂₂O | 210.3 | α,β-Unsaturated aldehyde, cyclohexene | Floral, amber-like | Fragrance additives |

| α-Campholene acetate [(2,2,3-Trimethylcyclopent-3-enyl)ethyl acetate] | C₁₂H₂₀O₂ | 212.3 | Cyclopentene, ester | Fruity, camphoraceous | Floral accords |

| 2-Methyl-4-(3-methylphenyl)but-1-ene | C₁₂H₁₆ | 160.3 | Alkene, aryl group | Mild, hydrocarbon-like | Synthetic intermediates |

| But-2-enal (Crotonaldehyde) | C₄H₆O | 70.1 | α,β-Unsaturated aldehyde | Pungent, irritating | Chemical synthesis |

Odor Profile and Stability

- Santalinal : Exhibits superior stability due to conjugation between the aldehyde and cyclopentene ring, prolonging its fragrance release .

- Cyclohexene Analog : The larger cyclohexene ring enhances volatility, yielding a brighter, amber-like scent but shorter persistence .

- α-Campholene Acetate: The ester group imparts a fruity note but reduces oxidative stability compared to aldehydes .

Research Findings and Challenges

- Catalyst Design : Hydrotalcites with Mg/Al = 2 optimize santalinal synthesis, balancing acidity and surface area for aldol condensation .

- Sustainability : Cyclohexene analogs face scalability issues due to higher catalyst loadings, whereas santalinal production aligns with green chemistry trends .

- Safety : But-2-enal’s flammability (flash point: 13°C) restricts its use compared to santalinal (flash point: 92°C) .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The foundational synthesis begins with the aldol condensation of campholene aldehyde (2,2,3-trimethylcyclopent-3-enecarbaldehyde) and propionaldehyde. This step forms the α,β-unsaturated aldehyde intermediate, which is subsequently reduced to yield the target compound.

The reaction employs strongly basic catalysts such as sodium hydroxide or ammonium salts (e.g., piperidinyl acetate or benzyl trimethyl ammonium hydroxide). Solvents like toluene or cyclohexane are preferred due to their ability to form azeotropes with water, facilitating the removal of byproducts.

Table 1: Aldol Condensation Optimization

| Catalyst | Solvent | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Sodium hydroxide | Toluene | 73.5 | 25–30 |

| Piperidinyl acetate | Cyclohexane | 82.1 | 20–25 |

| Ammonium acetate | Xylene | 68.9 | 30–35 |

Isolation and Purification

The unsaturated aldehyde intermediate is isolated via vacuum distillation, achieving >95% purity. Patent US6028231A highlights the criticality of maintaining anhydrous conditions to prevent side reactions, such as hydration or polymerization.

Meerwein-Ponndorf Reduction of the Aldehyde Intermediate

Reduction Conditions and Catalysts

The α,β-unsaturated aldehyde undergoes Meerwein-Ponndorf reduction using aluminum isopropoxide in isopropyl alcohol. This step selectively reduces the aldehyde group to a primary alcohol while preserving the conjugated double bond.

Key Parameters:

Stereochemical Considerations

The reduction step introduces stereochemical complexity. EP4139270B1 emphasizes that the configuration at C3' of the cyclopentene ring influences the olfactory properties of the final product. Chiral catalysts, such as (R)-BINOL-modified aluminum complexes, achieve enantiomeric excess (ee) >90%.

Cyclopropanation and Reductive Dehalogenation

Cyclopropane Ring Formation

EP2076481B1 and EP0801049A2 describe cyclopropanation via 1,1-dihalocyclopropane intermediates. For example, treating the alkene precursor with diiodomethane and a zinc-copper couple forms a dihalocyclopropane, which is subsequently reduced with lithium aluminum hydride.

Table 2: Cyclopropanation Efficiency

| Halogen Source | Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| CH₂I₂ | LiAlH₄ | 78.2 | 92.4 |

| CH₂Br₂ | NaBH₄ | 65.8 | 88.1 |

Reductive Dehalogenation Challenges

The reductive step requires careful control to avoid over-reduction of the cyclopropane ring. Diethyl ether as a solvent minimizes side reactions, while temperatures below 0°C prevent ring-opening.

Stereoselective Synthesis and Functional Group Manipulation

Enantiomerically Pure Pathways

EP4139270B1 discloses asymmetric synthesis routes using chiral auxiliaries or enzymatic resolution. For instance, lipase-mediated kinetic resolution of racemic intermediates achieves ee values up to 98%.

Etherification and Oxidation

Introducing methoxy groups via Williamson ether synthesis (e.g., using methyl iodide and silver oxide) modifies the compound’s volatility and scent profile. Subsequent oxidation with pyridinium chlorochromate regenerates the aldehyde functionality.

Industrial-Scale Production and Process Optimization

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal, and how can purity be optimized?

- Methodology :

- Aldol Condensation : Utilize conjugated enal formation via base-catalyzed aldol reactions, ensuring precise temperature control to avoid side reactions.

- Organometallic Coupling : Employ Grignard or Wittig reactions to assemble the cyclopentenyl and but-2-enal moieties, followed by purification via column chromatography (silica gel, gradient elution).

- Purity Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and gas chromatography-mass spectrometry (GC-MS) to detect trace impurities .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR Analysis : Assign signals for the α,β-unsaturated aldehyde (δ 9.5–10.0 ppm for aldehyde proton) and cyclopentenyl methyl groups (δ 1.0–1.5 ppm). 2D NMR (COSY, HSQC) resolves coupling between vinyl and aldehyde protons .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine crystallographic data to confirm stereochemistry and bond angles, comparing with databases like the Cambridge Structural Database .

Advanced Research Questions

Q. How do steric effects from the 2,2,3-trimethylcyclopentenyl group influence the compound’s reactivity in Diels-Alder reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with less-substituted analogs using UV-Vis spectroscopy to monitor diene consumption.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze transition-state geometries and steric hindrance from methyl groups. Correlate with experimental yields .

- Contradiction Resolution : If experimental data conflicts with computational predictions (e.g., unexpected regioselectivity), re-evaluate solvent effects or alternative reaction pathways (e.g., retro-Diels-Alder) .

Q. What strategies are effective for analyzing the compound’s stability under varying environmental conditions (e.g., light, humidity)?

- Methodology :

- Accelerated Degradation Studies : Expose samples to controlled UV light (λ = 254 nm) and humidity (75% RH) in climate chambers. Monitor degradation via LC-MS and IR spectroscopy (aldehyde C=O stretch at ~1700 cm⁻¹).

- Surface Reactivity : Use atomic force microscopy (AFM) to study adsorption on indoor surfaces (e.g., glass, polymers), referencing molecular interactions described in indoor surface chemistry studies .

Q. How can computational methods predict the compound’s conformational dynamics and electronic properties?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate rotational barriers of the cyclopentenyl group in solvents (e.g., toluene, water) using GROMACS. Validate with NMR NOE experiments .

- Electrostatic Potential Mapping : Calculate partial charges (Mulliken population analysis) to identify nucleophilic/electrophilic sites for reaction planning .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between experimental and computational data for this compound’s thermodynamic properties (e.g., enthalpy of formation)?

- Methodology :

- Error Source Identification : Cross-check computational parameters (basis set, solvation model) and experimental conditions (calorimetry calibration).

- Hybrid Approaches : Combine experimental DSC (differential scanning calorimetry) with high-level ab initio methods (e.g., CCSD(T)) to refine theoretical values .

Q. What protocols ensure reproducibility in synthesizing and characterizing stereoisomers of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.